

# Comparative Guide: Structural & Stability Modulation via D-Leucine, 4-fluoro-, ethyl ester

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## Compound of Interest

Compound Name: *D-Leucine, 4-fluoro-, ethyl ester*

Cat. No.: *B11716101*

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## Executive Summary

**D-Leucine, 4-fluoro-, ethyl ester** represents a high-precision tool in peptidomimetic design, offering a "dual-lock" mechanism for conformational control. Unlike standard amino acids, this molecule simultaneously restricts backbone geometry (via D-chirality) and side-chain rotameric states (via the fluorine gauche effect).

This guide analyzes its structural impact compared to native L-Leucine and non-fluorinated D-Leucine, providing actionable protocols for researchers aiming to enhance peptide proteolytic stability, membrane permeability, and receptor selectivity.

## Part 1: The "Dual-Lock" Mechanism

To understand the utility of this molecule, one must dissociate its three functional modifications.

### Backbone Control: The D-Chirality Effect

Native peptides (L-isomers) predominantly adopt right-handed

-helices or

-sheets. The introduction of a D-amino acid acts as a "structural breaker" or "turn inducer."

- Mechanism: D-Leucine forces the peptide backbone into a reverse turn conformation (typically Type II')

-turns).

- Impact: This destabilizes extended

-sheets (preventing aggregation) but stabilizes hairpin motifs critical for receptor recognition.

## Side-Chain Control: The Fluorine Gauche Effect

In native Leucine, the isobutyl side chain is highly flexible, sampling multiple rotamers (angles).

- Mechanism: The 4-fluoro substitution introduces a strong C–F bond dipole. Due to the gauche effect, the C–F bond preferentially aligns gauche to adjacent electron-rich

-bonds (C–C or C–H) to maximize

hyperconjugation.

- Impact: This energetically "locks" the side chain into a specific orientation, reducing the entropic penalty of binding to a receptor.

## Permeability & Protection: The Ethyl Ester

- Charge Masking: The esterification of the C-terminus removes the negative charge of the carboxylate (

), significantly increasing lipophilicity (

).

- Cellular Entry: This modification transforms the peptide into a prodrug-like motif, allowing passive diffusion across lipid bilayers before intracellular hydrolysis or specific receptor interaction.

## Part 2: Comparative Structural Analysis

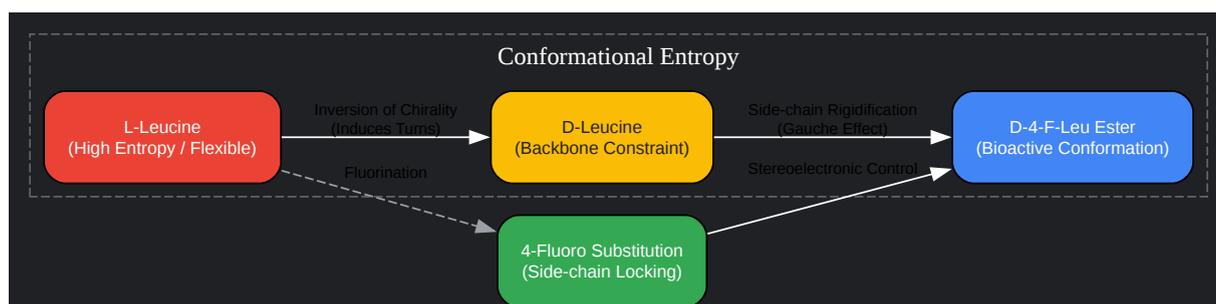
The following table contrasts **D-Leucine**, **4-fluoro-**, **ethyl ester** against its structural relatives.

Table 1: Structural & Functional Comparison

Feature	L-Leucine (Native)	D-Leucine	L-4-Fluoro-Leucine	D-4-Fluoro-Leucine Ethyl Ester
Backbone Preference	-Helix / -Sheet	Reverse -Turn (Type II')	-Helix (Enhanced Packing)	Rigid Reverse Turn
Side-Chain Mobility	High (Flexible)	High (Flexible)	Restricted (Gauche Effect)	Restricted (Dual-Lock)
Proteolytic Stability	Low (Minutes)	High (Hours)	Moderate	Very High (Days)
Hydrophobicity	Baseline	Baseline	Increased	Significantly Increased
Membrane Permeability	Low (Zwitterionic)	Low (Zwitterionic)	Low (Zwitterionic)	High (Uncharged Ester)
Primary Application	Native Synthesis	Turn Induction	Hydrophobic Core Packing	Bioavailability & Stability

## Visualization: The Conformational Energy Landscape

The diagram below illustrates how the "Dual-Lock" mechanism reduces the conformational entropy, funneling the peptide into a bioactive state.



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Figure 1: Conformational restriction pathway. Red indicates high flexibility; Blue indicates the "locked" low-entropy state favored by D-4-F-Leu.

## Part 3: Experimental Protocols

### A. Synthesis Incorporation (Solution Phase)

Since the product is an ethyl ester, it is best utilized as a C-terminal building block in solution-phase synthesis or as a nucleophile in fragment condensation.

Protocol: C-Terminal Coupling

- Preparation: Dissolve "**D-Leucine, 4-fluoro-, ethyl ester**" (HCl salt) in DMF.
- Neutralization: Add 1.0 equivalent of DIPEA to free the amine. Critical: Do not use excess base for prolonged periods to avoid racemization, although D-isomers are less prone than L-isomers.
- Activation: Activate the N-protected amino acid (e.g., Boc-Xaa-OH) using HATU/HOAt (1.1 eq).
- Coupling: Combine the activated acid with the D-4-F-Leu ester. Stir at room temperature for 2-4 hours.
- Validation: Monitor via LC-MS. The fluorine atom provides a distinct mass shift (+18 Da vs H, but check specific isotope pattern).

### B. Structural Validation via CD Spectroscopy

To confirm the induction of a [ngcontent-ng-c3932382896="" \\_ngghost-ng-c1874552323="" class="inline ng-star-inserted">](#)

-turn, Circular Dichroism (CD) is required.

Protocol:

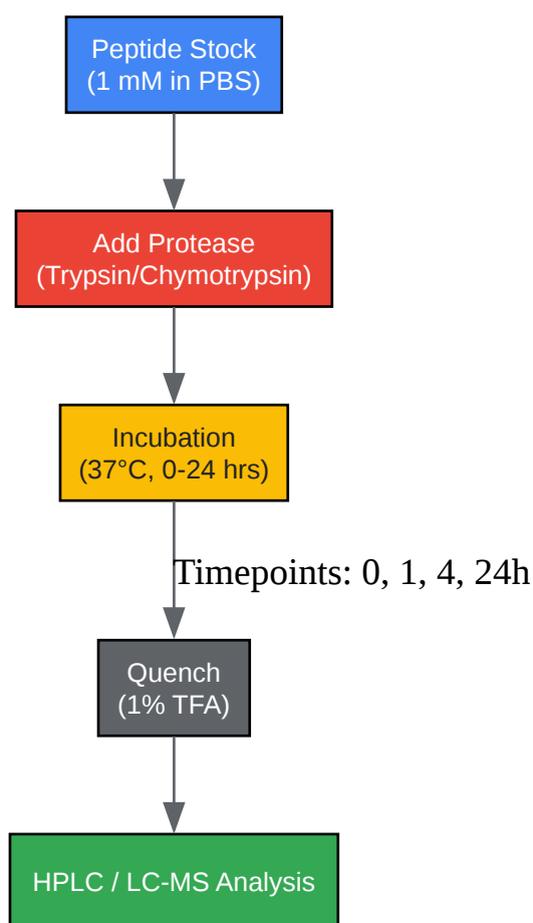
- Solvent: Prepare peptide at 50  $\mu$ M in Phosphate Buffer (pH 7.4) and TFE (Trifluoroethanol) mixtures (0% to 50% TFE). TFE stabilizes secondary structures.

- Measurement: Scan from 190 nm to 260 nm at 20°C.
- Interpretation:
  - -Helix: Double minima at 208 nm and 222 nm.
  - -Sheet: Single minimum at ~218 nm.
  - Type II'
    - Turn (D-Leu effect): Look for a distinct maximum at ~200-205 nm and a minimum at ~220-230 nm (spectrum may be inverted compared to L-turns).

## C. Proteolytic Stability Assay

This assay validates the resistance conferred by the D-isomer and Fluorine steric bulk.

Workflow Diagram:



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Figure 2: Workflow for assessing proteolytic stability. D-4-F-Leu peptides typically show >90% intact fraction at 24h compared to <10% for L-Leu analogs.

## Part 4: Strategic Applications

### Peptidomimetic Drug Design

- GLP-1 Analogs: Substitution of native Leucine with D-4-F-Leu at cleavage sites (e.g., DPP-IV recognition sites) can extend half-life from minutes to hours.
- Antimicrobial Peptides (AMPs): The ethyl ester increases bacterial membrane penetration, while the D-amino acid prevents degradation by bacterial proteases.

### 19F-NMR Probes

The fluorine atom serves as a sensitive NMR reporter. Because the side chain is conformationally restricted, the

signal is sharp and distinct, allowing researchers to monitor:

- Ligand-receptor binding events.
- Local pH changes (via chemical shift perturbation).
- Membrane insertion depth.

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